molecular formula C13H14Cl2O4 B11815390 2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate

2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate

Cat. No.: B11815390
M. Wt: 305.15 g/mol
InChI Key: NNKSYIDQFQJGNF-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, along with an ethyl and an ethylpropanedioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate typically involves the reaction of 2,4-dichlorophenol with ethyl 2-ethylpropanedioate under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2,4-Dichlorophenol+Ethyl 2-ethylpropanedioateBase, Heat2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate\text{2,4-Dichlorophenol} + \text{Ethyl 2-ethylpropanedioate} \xrightarrow{\text{Base, Heat}} \text{this compound} 2,4-Dichlorophenol+Ethyl 2-ethylpropanedioateBase, Heat​2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The product is then purified through techniques such as distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Phenyl derivatives with various functional groups

Scientific Research Applications

2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of drugs with antifungal, antibacterial, or anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme and thus blocking the catalytic process.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 1-ethyl 2-methylpropanedioate
  • 2,4-Dichlorophenyl 1-ethyl 2-propanedioate
  • 2,4-Dichlorophenyl 1-methyl 2-ethylpropanedioate

Uniqueness

2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14Cl2O4

Molecular Weight

305.15 g/mol

IUPAC Name

1-O-(2,4-dichlorophenyl) 3-O-ethyl 2-ethylpropanedioate

InChI

InChI=1S/C13H14Cl2O4/c1-3-9(12(16)18-4-2)13(17)19-11-6-5-8(14)7-10(11)15/h5-7,9H,3-4H2,1-2H3

InChI Key

NNKSYIDQFQJGNF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)C(=O)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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